3-Tert-butyl-5-fluorobenzaldehyde
Overview
Description
3-Tert-butyl-5-fluorobenzaldehyde is a chemical compound with the molecular formula C11H13FO . It is used as a pharmaceutical intermediate and is available for pharmaceutical testing .
Synthesis Analysis
The synthesis of this compound or similar compounds often involves metal-catalyzed reactions . For instance, the synthesis of anti-depressant molecules via metal-catalyzed reactions has been reported . Another example is the synthesis of (3-(tert-butylperoxy)propyl)trimethoxysilane using tert-butyl hydroperoxide and (3-chloropropyl) trimethoxysilane .Molecular Structure Analysis
The molecular structure of this compound consists of 11 carbon atoms, 13 hydrogen atoms, 1 fluorine atom, and 1 oxygen atom . The molecular weight of this compound is 180.22 .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound include its molecular formula (C11H13FO), molecular weight (180.22), and its use as a pharmaceutical intermediate .Scientific Research Applications
Quantum Chemical Analysis and Antiviral Activity
3,5-Di-tert-butyl-2-hydroxybenzaldehyde, a derivative of 3-Tert-butyl-5-fluorobenzaldehyde, has been extensively studied for its molecular structure and antiviral activity. Quantum chemical computations, including density functional theory, have been utilized to optimize the molecule and analyze its stability through hyperconjugative interactions and donor-acceptor interactions. The antiviral activity of this derivative against various types of influenza viruses has been demonstrated through molecular docking simulations, showing good binding affinity particularly towards influenza type D virus (Mary & James, 2020).
Synthesis Techniques and Chemical Properties
The synthesis of related compounds such as 5-Bromo-3-tert-butyl-2-hydroxy-benzaldehyde has been achieved through a process involving formylation and subsequent reactions with bromine. The optimization of reaction conditions, such as solvent choice, temperature, and material ratios, has been thoroughly investigated, contributing to the understanding of the chemical properties and synthesis techniques of these compounds (Longchao, 2013).
Suzuki Cross-Coupling Reactions
The compound has been utilized in Suzuki cross-coupling reactions. For instance, 3-tert-butyl-2-hydroxy-5-(pyridin-4-yl)benzaldehyde was synthesized using 5-bromo-3-tert-butyl-2-hydroxybenzaldehyde in a reaction catalyzed by various Pd-complexes. This study provides insights into the effective catalysts and conditions for such cross-coupling reactions, highlighting the chemical versatility of this compound derivatives (Wang et al., 2014).
Applications in Metal Complex Synthesis
Several studies have explored the synthesis of metal complexes using derivatives of this compound. These complexes have applications in areas such as redox-reactivity studies, antiproliferative activity, and catalytic activity in various chemical reactions. The structural, electronic, and functional aspects of these complexes have been characterized using spectroscopic methods and X-ray crystallography, contributing to the development of novel materials and catalysts (Kasumov et al., 2016).
Applications in Polymerization and Catalysis
The use of this compound derivatives in catalysis, particularly in olefin polymerization, has been demonstrated. Complexes containing these compounds have been shown to act as effective catalysts, producing high molecular weight polyethylene with a broad molecular weight distribution. This highlights the potential of these derivatives in industrial polymerization processes (Matilainen et al., 1996).
Properties
IUPAC Name |
3-tert-butyl-5-fluorobenzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13FO/c1-11(2,3)9-4-8(7-13)5-10(12)6-9/h4-7H,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YJHLPVRRCMLBFU-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC(=CC(=C1)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13FO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details
Synthesis routes and methods II
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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